
2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline is a heterocyclic compound that features a furan ring fused to a tetrahydroquinoxaline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a furan derivative with a diamine, followed by cyclization to form the tetrahydroquinoxaline ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The tetrahydroquinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions at the furan ring or the tetrahydroquinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the tetrahydroquinoxaline ring can yield dihydroquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with bacterial enzymes or DNA to exert its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran:
2,5-Furandicarboxylic Acid: A furan derivative used in the production of renewable polymers.
Benzofuran Derivatives: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
2-(furan-2-yl)-5,6,7,8-tetrahydroquinoxaline |
InChI |
InChI=1S/C12H12N2O/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h3,6-8H,1-2,4-5H2 |
InChI-Schlüssel |
VFFBAKMDOLYNCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC(=CN=C2C1)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


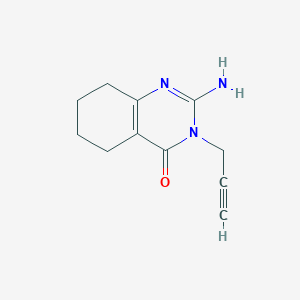
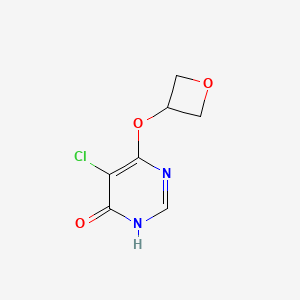


![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)
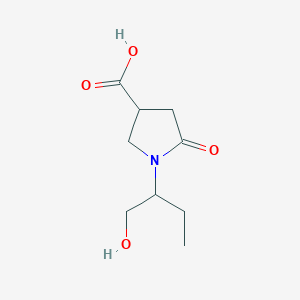
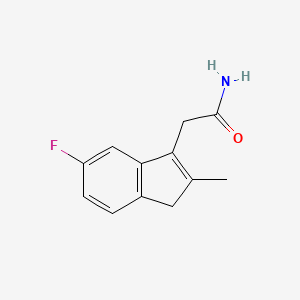


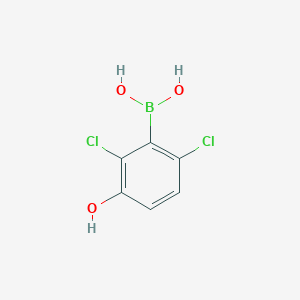
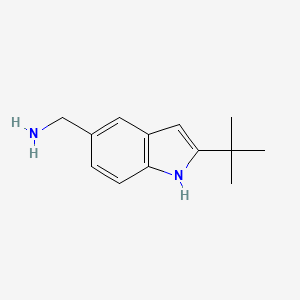


![1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)
